Cas no 142543-30-4 (ent-13,16β,17-Trihydroxykauran-19-oic acid)

ent-13,16β,17-Trihydroxykauran-19-oic acid 化学的及び物理的性質
名前と識別子
-
- ent-13,16β,17-Trihydroxykauran-19-oic acid
- ent-13,16beta,17-Trihydroxykauran-19-oic acid
- A,17-Trihydroxykauran-19-oic acid
- 13,14-dihydroxy-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
- ent-13,16
- 142543-30-4
-
- インチ: InChI=1S/C20H32O5/c1-16-6-3-7-17(2,15(22)23)13(16)4-8-18-10-19(24,9-5-14(16)18)20(25,11-18)12-21/h13-14,21,24-25H,3-12H2,1-2H3,(H,22,23)/t13-,14-,16+,17+,18-,19-,20-/m0/s1
- InChIKey: BRULLYCOZJRREB-ZFSQYJSHSA-N
- ほほえんだ: CC12CCCC(C1CCC34C2CCC(C3)(C(C4)(CO)O)O)(C)C(=O)O
計算された属性
- せいみつぶんしりょう: 352.22497412g/mol
- どういたいしつりょう: 352.22497412g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 5
- 重原子数: 25
- 回転可能化学結合数: 2
- 複雑さ: 607
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 7
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 98Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
じっけんとくせい
- 色と性状: solid power
ent-13,16β,17-Trihydroxykauran-19-oic acid セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
ent-13,16β,17-Trihydroxykauran-19-oic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E57040-5 mg |
ent-13,16β,17-Trihydroxykauran-19-oic acid |
142543-30-4 | 5mg |
¥6240.0 | 2021-09-09 | ||
TargetMol Chemicals | TN5615-1 ml * 10 mm |
ent-13,16β,17-Trihydroxykauran-19-oic acid |
142543-30-4 | 1 ml * 10 mm |
¥ 4520 | 2024-07-24 | ||
TargetMol Chemicals | TN5615-1 mL * 10 mM (in DMSO) |
ent-13,16β,17-Trihydroxykauran-19-oic acid |
142543-30-4 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4520 | 2023-09-15 | |
TargetMol Chemicals | TN5615-5 mg |
ent-13,16β,17-Trihydroxykauran-19-oic acid |
142543-30-4 | 98% | 5mg |
¥ 4,420 | 2023-07-10 | |
TargetMol Chemicals | TN5615-5mg |
ent-13,16β,17-Trihydroxykauran-19-oic acid |
142543-30-4 | 5mg |
¥ 4420 | 2024-07-19 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E57040-5mg |
ent-13,16β,17-Trihydroxykauran-19-oic acid |
142543-30-4 | ,98.0% | 5mg |
¥6240.0 | 2023-09-07 | |
TargetMol Chemicals | TN5615-5mg |
ent-13,16β,17-Trihydroxykauran-19-oic acid |
142543-30-4 | 5mg |
¥ 4420 | 2024-07-24 | ||
TargetMol Chemicals | TN5615-1 ml * 10 mm |
ent-13,16β,17-Trihydroxykauran-19-oic acid |
142543-30-4 | 1 ml * 10 mm |
¥ 4520 | 2024-07-19 |
ent-13,16β,17-Trihydroxykauran-19-oic acid 関連文献
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
5. Book reviews
-
6. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
ent-13,16β,17-Trihydroxykauran-19-oic acidに関する追加情報
Research Brief on ent-13,16β,17-Trihydroxykauran-19-oic acid (CAS: 142543-30-4): Recent Advances and Applications
ent-13,16β,17-Trihydroxykauran-19-oic acid (CAS: 142543-30-4) is a diterpenoid compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic properties. Recent studies have focused on its structural characteristics, biosynthesis pathways, and pharmacological activities, particularly its anti-inflammatory, anti-cancer, and neuroprotective effects. This research brief synthesizes the latest findings on this compound, providing a comprehensive overview of its current applications and future prospects.
One of the key areas of investigation has been the compound's mechanism of action. A 2023 study published in the Journal of Natural Products elucidated the molecular interactions of ent-13,16β,17-Trihydroxykauran-19-oic acid with inflammatory mediators, demonstrating its ability to inhibit NF-κB signaling pathways. This finding underscores its potential as a novel anti-inflammatory agent, with implications for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In the realm of oncology, recent preclinical studies have highlighted the compound's anti-proliferative effects against various cancer cell lines. Research conducted by Zhang et al. (2024) revealed that ent-13,16β,17-Trihydroxykauran-19-oic acid induces apoptosis in breast cancer cells through the activation of caspase-3 and PARP cleavage. These findings suggest its potential as an adjunct therapy in cancer treatment, particularly for hormone-resistant cancers.
The compound's neuroprotective properties have also been a focus of recent research. A 2024 study in Neuropharmacology demonstrated that ent-13,16β,17-Trihydroxykauran-19-oic acid can cross the blood-brain barrier and exert protective effects against oxidative stress in neuronal cells. This opens new avenues for its application in neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.
From a chemical perspective, advances in synthetic biology have enabled more efficient production of ent-13,16β,17-Trihydroxykauran-19-oic acid. A recent breakthrough in metabolic engineering, published in Nature Chemical Biology (2024), has developed a microbial platform for the scalable biosynthesis of this compound, addressing previous challenges in its isolation from natural sources.
Despite these promising developments, challenges remain in the clinical translation of ent-13,16β,17-Trihydroxykauran-19-oic acid. Current research is focusing on improving its bioavailability and reducing potential side effects through structural modifications and novel drug delivery systems. The compound's unique chemical structure (CAS: 142543-30-4) presents both opportunities and challenges for pharmaceutical development that are being actively explored in ongoing studies.
In conclusion, ent-13,16β,17-Trihydroxykauran-19-oic acid represents a promising candidate for multiple therapeutic applications. The convergence of chemical, biological, and pharmacological research on this compound is paving the way for its potential clinical use, while ongoing studies continue to uncover new aspects of its biological activity and therapeutic potential.
142543-30-4 (ent-13,16β,17-Trihydroxykauran-19-oic acid) 関連製品
- 1038375-04-0(Benzoic acid, 2-hydroxy-5-(4-piperidinyl)-)
- 1361907-64-3(3'-Chloro-4'-chloromethyl-3,5-dichloro-biphenyl)
- 893931-44-7(N-(3-chlorophenyl)-2-{1-(2,4-dimethylphenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylsulfanyl}acetamide)
- 6085-93-4(2-chloro-N-ethyl-4-nitroaniline)
- 38325-97-2(4-Methyl-1-octadecyl-pyridinium; chloride)
- 121199-17-5(2-(6-bromo-3-oxoisoindolin-1-yl)acetic acid)
- 2228379-06-2(tert-butyl N-{1-[1-(2-aminopropan-2-yl)cyclopropyl]ethyl}-N-methylcarbamate)
- 1690284-09-3((2R)-2-amino-5-(oxolan-2-yl)pentanoic acid)
- 1806852-94-7(Ethyl 2-bromo-4-chloromethyl-5-cyanobenzoate)
- 1597065-73-0(2,2,2-trifluoro-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine)




